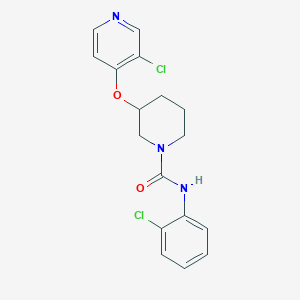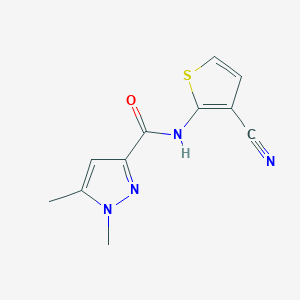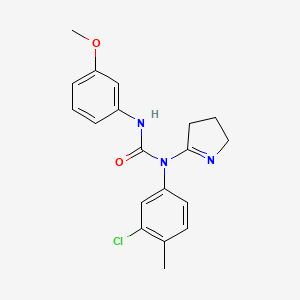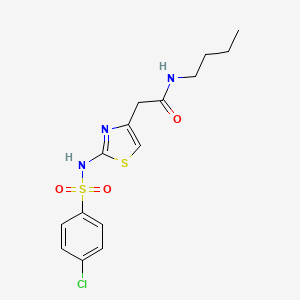
N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a chemical compound that has gained attention for its potential use in scientific research. This compound is commonly referred to as JNJ-19392673 and is part of a class of compounds known as piperidine carboxamides. JNJ-19392673 has been studied for its potential applications in a variety of fields, including neuroscience, cancer research, and drug discovery.
作用機序
The mechanism of action of JNJ-19392673 is not fully understood. However, it is believed that the compound acts as a modulator of the dopamine system in the brain. This modulation may be responsible for the compound's potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
JNJ-19392673 has been shown to have a number of biochemical and physiological effects. In animal studies, JNJ-19392673 has been shown to increase dopamine levels in the brain. In addition, JNJ-19392673 has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
JNJ-19392673 has a number of advantages and limitations for use in lab experiments. One of the primary advantages is its potential as a therapeutic agent for a variety of diseases. In addition, JNJ-19392673 is a highly specific compound that can be used to study the dopamine system in the brain. However, one of the limitations of JNJ-19392673 is its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are a number of future directions for research on JNJ-19392673. One potential direction is to further study the compound's potential as a treatment for neurological disorders. In addition, future research could focus on the compound's anti-tumor activity and its potential use in cancer treatment. Another potential area of research is to further understand the compound's mechanism of action and how it modulates the dopamine system in the brain. Finally, future research could focus on developing new synthesis methods for JNJ-19392673 that are more efficient and cost-effective.
合成法
The synthesis of JNJ-19392673 is a complex process that involves multiple steps. The initial step involves the reaction of 2-chlorophenylamine with 3-chloro-4-pyridinol to form an intermediate compound. This intermediate is then reacted with piperidine-1-carboxylic acid to form JNJ-19392673. The synthesis of JNJ-19392673 is a challenging process due to the complex nature of the compound and the need for high purity.
科学的研究の応用
JNJ-19392673 has been studied for its potential applications in a variety of scientific research areas. One of the primary areas of research has been in the field of neuroscience. JNJ-19392673 has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and schizophrenia. In addition, JNJ-19392673 has been studied for its potential use in cancer research as it has been shown to have anti-tumor activity.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-5-1-2-6-15(13)21-17(23)22-9-3-4-12(11-22)24-16-7-8-20-10-14(16)19/h1-2,5-8,10,12H,3-4,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEQKIFSOAHTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=CC=C2Cl)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl N-[(2S)-2-amino-2-cyclohexylethyl]carbamate](/img/structure/B2905464.png)
![N-[(2-Chlorophenyl)-cyanomethyl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B2905465.png)

![1-[(4-Methylphenyl)methyl]benzimidazole-2-sulfonic acid](/img/structure/B2905467.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2905468.png)

![2,4-difluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2905471.png)
![4-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2905474.png)
![cyclohexyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2905475.png)

![3-oxo-2-phenyl-N,5-bis((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905478.png)

![(2~{R})-2-[[2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-phenyl]methoxy]-5-methyl-phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B2905482.png)